molecular formula C15H10ClFN2O2S B11490947 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide

3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Cat. No.: B11490947
M. Wt: 336.8 g/mol
InChI Key: OFLCIIWIQLRSKD-UHFFFAOYSA-N
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Description

3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of chloro, fluoro, and methoxy groups in its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with 3-chloro-4-methoxybenzoyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer activity.

Mechanism of Action

The mechanism of action of 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or cancer cell proliferation. The presence of the benzothiazole moiety is crucial for its biological activity, as it can interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-1,3-benzothiazol-2-yl derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.

    3-chloro-4-methoxybenzamide derivatives: Compounds with similar substituents on the benzamide moiety.

Uniqueness

3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is unique due to the combination of chloro, fluoro, and methoxy groups, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C15H10ClFN2O2S

Molecular Weight

336.8 g/mol

IUPAC Name

3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C15H10ClFN2O2S/c1-21-12-5-2-8(6-10(12)16)14(20)19-15-18-11-4-3-9(17)7-13(11)22-15/h2-7H,1H3,(H,18,19,20)

InChI Key

OFLCIIWIQLRSKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)Cl

Origin of Product

United States

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